molecular formula C15H17B B1467180 1-(3-Bromo-2,2-dimethylpropyl)naphthalene CAS No. 1491706-85-4

1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Cat. No. B1467180
CAS RN: 1491706-85-4
M. Wt: 277.2 g/mol
InChI Key: RRZHWBUYVPMZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” is a brominated derivative of naphthalene. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The brominated derivative would have a bromine atom and a 2,2-dimethylpropyl group attached to the naphthalene base .


Synthesis Analysis

While the specific synthesis pathway for “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” is not available, brominated derivatives of naphthalene can generally be synthesized through electrophilic aromatic substitution reactions . This involves the reaction of naphthalene with a bromine source, often in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” would consist of a naphthalene base with a bromine atom and a 2,2-dimethylpropyl group attached. The exact 3D structure would depend on the specific locations of these attachments on the naphthalene base .


Chemical Reactions Analysis

Brominated derivatives of naphthalene can undergo various chemical reactions. For instance, the bromine atom can be displaced by other groups in nucleophilic substitution reactions . The specific reactions that “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” can undergo would depend on the exact structure and conditions.

Scientific Research Applications

Organic Synthesis and Reactivity

Bromo-substituted naphthalenes are key intermediates in organic synthesis, serving as building blocks for more complex molecules. For example, bromo-naphthalenes have been employed in the synthesis of biaryl structures through cross-coupling reactions, demonstrating their utility in constructing compounds with potential pharmaceutical applications (Pomarański et al., 2016). Additionally, bromo-substituted derivatives have been used in the generation of cyclic compounds via intramolecular reactions, highlighting their versatility in forming diverse chemical architectures (Ozeryanskii et al., 2020).

Material Science and Supramolecular Chemistry

Bromo-naphthalene derivatives have found applications in material science, particularly in the development of naphthalene diimides (NDIs), which are used in supramolecular chemistry and as precursors for electronic materials. The selective synthesis of bromo-substituted naphthalene dianhydride derivatives is crucial for the production of core-substituted NDIs, which are significant for their electronic and optical properties (Ping, 2012).

Catalysis and Chemical Transformations

In catalysis, bromo-substituted naphthalenes play a role in facilitating various chemical transformations. For instance, they are used in the synthesis of organometallic complexes for asymmetric catalysis, demonstrating their contribution to producing chiral molecules with high enantioselectivity (Huang et al., 2010). These complexes are essential for pharmaceutical synthesis, where the production of enantiomerically pure compounds is critical.

Environmental and Atmospheric Chemistry

Bromo-naphthalenes also feature in studies related to environmental and atmospheric chemistry, such as investigations into the gas-phase reactions of alkylnaphthalenes with nitrate and OH radicals. These studies provide insights into the atmospheric fate of these compounds, which are relevant for understanding air quality and pollutant degradation mechanisms (Phousongphouang & Arey, 2002).

Mechanism of Action

Safety and Hazards

Brominated compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety precautions should be taken when handling these compounds .

Future Directions

The future directions for “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” would depend on its specific applications. Brominated aromatic compounds have been widely used in various industries, but their use has been decreasing due to environmental and health concerns . Future research may focus on finding safer and more environmentally friendly alternatives.

properties

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZHWBUYVPMZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Reactant of Route 4
1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Reactant of Route 6
1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.